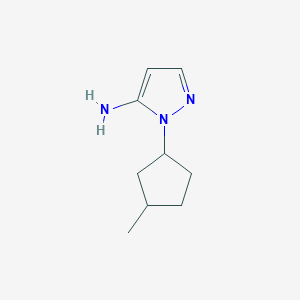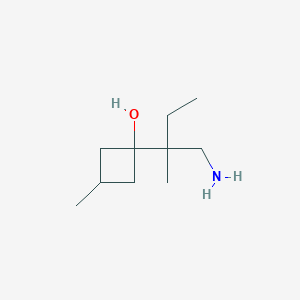
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol is a complex organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-amino-2-methylbutan-2-ylamine with a suitable cyclobutanone derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may involve hydrogenation steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in therapeutic or biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- 1-(1-Amino-2-methylbutan-2-yl)(methyl)amine
- 1-(1-Amino-2-methylbutan-2-yl)(3,3-dimethylbutyl)ethylamine
Uniqueness
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclobutane ring
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-(1-amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-4-9(3,7-11)10(12)5-8(2)6-10/h8,12H,4-7,11H2,1-3H3 |
Clave InChI |
IKRYUSPFFBIZKL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CC(C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


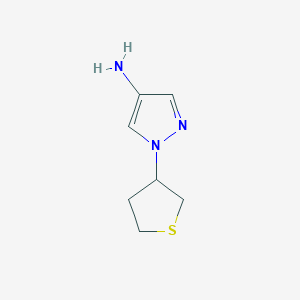
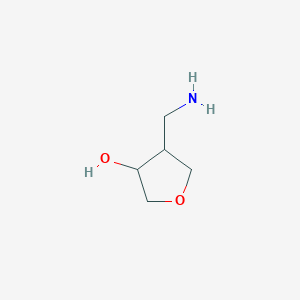
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)

![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)
![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)

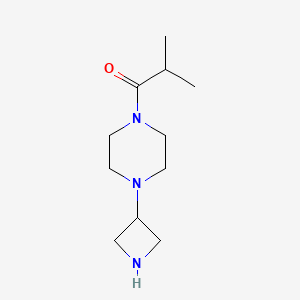
![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)
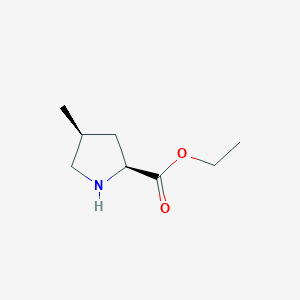


![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
